molecular formula C20H24N2O4S B11598202 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11598202
M. Wt: 388.5 g/mol
InChI Key: ZLBLSQMWULVMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused tricyclic core with a pyrimidine ring conjugated to a thiazine moiety. Key structural features include:

  • 6-position substitution: A 4-methoxyphenyl group, which enhances electron density and may influence binding interactions in biological systems.
  • 8-position: A methyl group contributing to steric effects and metabolic stability.
  • Ester group: A 2-methylpropyl (isobutyl) ester at the 7-position, affecting solubility and hydrolysis kinetics.

While direct synthesis data for this compound are absent in the provided evidence, analogs (e.g., allyl, ethyl, and methyl esters) are synthesized via cyclocondensation of chalcones with aminothiazine precursors, followed by purification via column chromatography (n-hexane/ethyl acetate) . The 4-methoxyphenyl substituent likely follows similar synthetic routes to chlorophenyl or fluorophenyl variants .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-12(2)11-26-19(24)17-13(3)21-20-22(16(23)9-10-27-20)18(17)14-5-7-15(25-4)8-6-14/h5-8,12,18H,9-11H2,1-4H3

InChI Key

ZLBLSQMWULVMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Optimal molar ratios (2:1 for acrylate:thiourea) and reflux durations (12 hours) maximize yields (65–76%). Prolonged heating beyond 12 hours risks decomposition, while shorter durations lead to incomplete cyclization. Thin-layer chromatography (TLC) in hexane-ethyl acetate (7:3) effectively monitors reaction progress.

Functionalization at Position 8

The methylthio group at position 8 undergoes nucleophilic displacement to introduce the methyl group. EvitaChem’s protocol employs methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 4 hours, achieving >80% conversion. Excess methyl iodide (2.5 equivalents) ensures complete substitution.

Table 1: Reaction Conditions for Methylthio Displacement

ParameterValue
ReagentMethyl iodide (2.5 eq)
BaseNaH (1.2 eq)
SolventTHF
Temperature0°C → RT
Time4 hours
Yield82%

Esterification at Position 7

The carboxylate moiety at position 7 is introduced via esterification of the corresponding carboxylic acid. A two-step process is employed:

  • Oxidation : The nitrile group at position 7 is hydrolyzed to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C, 6 hours).

  • Esterification : The acid reacts with 2-methylpropanol (isobutyl alcohol) under Steglich conditions (dicyclohexylcarbodiimide [DCC], dimethylaminopyridine [DMAP]) in dichloromethane (DCM).

Table 2: Esterification Optimization

ParameterValue
Coupling ReagentDCC (1.5 eq)
CatalystDMAP (0.2 eq)
SolventDCM
TemperatureRT
Time12 hours
Yield75%

Final Assembly and Purification

The fully substituted pyrimido[2,1-b]thiazine is assembled by sequential functionalization. Key steps include:

  • Cyclocondensation : The thiazin-2-amine intermediate reacts with 2-(bis(methylthio)methylene)malononitrile in DMF/K₂CO₃ to form the bicyclic core.

  • Crystallization : Ethanol-water (3:1) mixtures recrystallize the final product, achieving >95% purity.

Analytical Characterization

Spectral data confirm structural integrity:

  • IR : Peaks at 2240 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O ester), and 1615 cm⁻¹ (C=N).

  • ¹H NMR : Signals at δ 4.15 (s, 2H, CH₂), 6.90–7.70 (m, 4-methoxyphenyl protons), and 1.20 (d, 6H, isopropyl).

  • ESI-MS : Molecular ion peak at m/z 388.48 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Increasing the acrylate:thiourea ratio to 2:1 improves yields from 50% to 76%.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate-hexane) removes undesired Michael adducts .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Variations at the 6-position phenyl group significantly alter electronic and steric properties:

Compound 6-Position Substituent Key Properties Reference
Target Compound 4-Methoxyphenyl Enhanced electron density; potential for hydrogen bonding via methoxy group.
Ethyl 6-(4-fluorophenyl)-...carboxylate 4-Fluorophenyl Increased lipophilicity; electron-withdrawing effects may modulate reactivity.
Methyl 6-(4-chlorophenyl)-...carboxylate 4-Chlorophenyl Higher hydrophobicity; potential for halogen bonding in biological targets.
Allyl 6-(4-methoxyphenyl)-...carboxylate 4-Methoxyphenyl Similar electronic profile to target compound; allyl ester may improve bioavailability.

Impact : Methoxy groups (electron-donating) enhance solubility compared to halogens, while chloro/fluoro substituents increase metabolic stability .

Ester Group Modifications

The ester group at the 7-position influences pharmacokinetics:

Compound Ester Group Hydrolysis Rate Solubility (Predicted) Reference
Target Compound 2-Methylpropyl Moderate Low (lipophilic)
Isopropyl 6-(4-benzyloxy-3-methoxy)... Isopropyl Slow Moderate
Allyl 6-(4-methoxyphenyl)-... Allyl Fast Moderate
Methyl 6-(4-chlorophenyl)-... Methyl Very fast High

Impact : Bulky esters (e.g., 2-methylpropyl) slow hydrolysis, extending half-life, while smaller esters (methyl) favor rapid release of the carboxylic acid metabolite .

Heterocyclic Core and Functional Groups

  • 8-Methyl group : Common across analogs (e.g., ), this substituent minimizes oxidation at the 8-position, improving metabolic stability.
  • 4-Oxo group : Present in all analogs, it facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Thiazine ring : The sulfur atom may participate in hydrophobic interactions or serve as a hydrogen bond acceptor .

Biological Activity

2-Methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential for biological activity. Its unique structural features include a bicyclic pyrimido[2,1-b][1,3]thiazine core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

The compound features a methoxy group and a carboxylate moiety that can enhance its solubility and reactivity in biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable biological activity potentially through interactions with specific molecular targets such as enzymes or receptors. The following sections detail its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrimido[2,1-b][1,3]thiazine compounds often exhibit antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cellular processes or inhibiting essential enzymes.
  • Case Studies : In vitro assays have shown that similar compounds demonstrate significant antibacterial activity against various strains of bacteria.

Anticancer Properties

The structural characteristics of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate suggest potential anticancer activity:

  • Targeting Mechanisms : The compound might induce apoptosis in cancer cells or inhibit cell proliferation.
  • Research Findings : Studies have indicated that related compounds in this class can inhibit tumor growth in animal models.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanisms of action:

Target EnzymeEffectReference
Myeloperoxidase (MPO)Inhibition
Dihydroorotate dehydrogenase (DHODH)Inhibition

These interactions highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.

Synthetic Routes and Modifications

The synthesis of 2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimido Core : Utilizing appropriate reagents to create the bicyclic structure.
  • Functional Group Modifications : Introducing methoxy and carboxylate groups to enhance biological activity.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic screening of solvents, catalysts, and reaction conditions. For example:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol may reduce side reactions .
  • Temperature control: Maintain 60–80°C during cyclization to prevent decomposition .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate ring formation .
  • Purity monitoring: Employ HPLC with a C18 column (acetonitrile/water gradient) to track reaction progress and isolate >95% pure product .

Q. What analytical techniques are critical for structural validation?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, methylpropyl ester at δ 1.2–1.4 ppm) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~483.2 g/mol) and fragmentation patterns .
  • X-ray crystallography: Resolves stereochemical ambiguities in the pyrimido-thiazine core .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Methodological Answer: The compound’s fused heterocyclic system may lead to racemization or diastereomer formation. Strategies include:

  • Chiral auxiliaries: Introduce temporary chiral groups during ring closure to enforce desired stereochemistry .
  • Asymmetric catalysis: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for key bond-forming steps .
  • Dynamic HPLC: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate and quantify enantiomers .

Q. How do substituent variations (e.g., methoxyphenyl vs. iodophenyl) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and assay integration:

  • Synthetic modifications: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-iodophenyl) or bulky (e.g., tert-butyl) substituents .
  • Biological assays: Test analogs against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or calorimetry .
  • Computational modeling: Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors or off-target effects. Mitigation steps:

  • Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) and design prodrugs .
  • Tissue distribution studies: Radiolabel the compound (e.g., with ¹⁴C) to track bioavailability in target organs .
  • Off-target profiling: Screen against a panel of 50+ receptors/enzymes to rule out nonspecific interactions .

Key Methodological Recommendations

  • Contradiction Analysis: Cross-validate biological data using orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Industrial Translation: Scale synthesis via continuous flow reactors to maintain reproducibility at >100 g batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.